m-Fluoro Prasugrel-d4 (hydrochloride)
Description
Rationale for Deuterium (B1214612) Substitution in Chemical Compounds
Deuterium, a stable isotope of hydrogen, has garnered significant attention in medicinal chemistry for its potential to improve the properties of drug candidates. nih.govscielo.org.mx The substitution of hydrogen with deuterium, known as deuteration, is a subtle structural modification that can lead to significant improvements in a drug's pharmacokinetic profile. nih.govnih.gov The core rationale lies in the difference in bond strength between a carbon-deuterium (C-D) bond and a carbon-hydrogen (C-H) bond. The C-D bond is stronger and thus more resistant to chemical or enzymatic cleavage. scielo.org.mxtaylorandfrancis.com This enhanced stability can lead to an improved metabolic profile, increased half-life, and potentially better oral bioavailability. eurisotop.comnih.gov
The phenomenon responsible for the altered metabolic rate of deuterated compounds is the kinetic isotope effect (KIE). nih.govwikipedia.org The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. scielo.org.mxwikipedia.org In drug metabolism, many biotransformations involve the breaking of C-H bonds by enzymes, particularly the cytochrome P450 (CYP) family. taylorandfrancis.comnih.gov Because the C-D bond has a lower vibrational frequency and greater strength, more energy is required to break it. taylorandfrancis.comwikipedia.org If the cleavage of this bond is the rate-determining step of a metabolic pathway, its replacement with a C-D bond can significantly slow down the rate of metabolism. nih.govnih.gov This strategy has been successfully used to protect metabolically vulnerable sites in a drug molecule, thereby reducing the formation of unwanted metabolites and extending the drug's duration of action. nih.govnih.gov
Isotopically labeled compounds, particularly those containing deuterium, are powerful tools for elucidating the complex metabolic pathways of drugs. musechem.comthalesnano.com By administering a deuterated drug, researchers can trace its journey through the body. musechem.comnih.gov Analytical techniques like mass spectrometry can easily detect the deuterated drug and its metabolites due to their distinct mass signatures. thalesnano.com This allows for the unambiguous identification of metabolic products, even those present at very low concentrations. chemicalsknowledgehub.com Tracking the labeled fragments helps scientists piece together the sequence of metabolic reactions, identify the enzymes involved, and understand how a drug is transformed and ultimately eliminated from the body. musechem.comresearchgate.net Deuterium metabolic imaging (DMI) is an emerging technique that allows for the non-invasive, dynamic tracking of metabolic processes in vivo. nih.govescholarship.orgnih.gov
Overview of Deuterated Thienopyridine Analogues in Antiplatelet Research
Thienopyridines are a class of antiplatelet prodrugs, including clopidogrel (B1663587) and prasugrel (B1678051), that are widely used in the treatment of cardiovascular diseases. nih.govresearchgate.netnih.gov These drugs require bioactivation by hepatic CYP enzymes to exert their therapeutic effect, which is to inhibit the P2Y12 receptor on platelets. nih.govnih.govresearchgate.net However, the clinical efficacy of some thienopyridines can be limited by inefficient metabolic activation. nih.govnih.gov
Research into deuterated thienopyridine analogues has shown significant promise. By strategically replacing hydrogen atoms with deuterium at sites prone to deactivating metabolism, it is possible to shift the metabolic pathway toward the desired activation route. nih.govnih.gov For example, studies on deuterated analogues of clopidogrel demonstrated that deuteration of the piperidine (B6355638) moiety increased the formation of the active metabolite, resulting in higher antiplatelet activity in preclinical models. nih.govnih.gov This "targeted metabolism shift" approach represents a promising strategy for developing a new generation of thienopyridine antiplatelet agents with improved pharmacological profiles. nih.gov
Data Tables
Table 1: Chemical Properties of Prasugrel Analogues
This table presents the chemical properties of Prasugrel and a deuterated fluoro-substituted analogue. The introduction of deuterium atoms increases the molecular weight.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Prasugrel | 150322-43-3 | C₂₀H₂₀FNO₃S | 373.4 nih.gov |
| p-Fluoro Prasugrel-d4 Hydrochloride | 1391053-98-7 (unlabeled) | C₂₀H₁₇D₄ClFNO₃S | 413.93 scbt.com |
| m-Fluoro Prasugrel Thiolactone | 1618107-97-3 | C₁₈H₁₈FNO₂S | 331.4 |
Note: Data for m-Fluoro Prasugrel-d4 (hydrochloride) is not publicly available. The table includes data for the closely related p-fluoro isomer and a meta-fluoro metabolite for comparative purposes.
Table 2: Research Findings on Deuterated vs. Non-Deuterated Thienopyridines
This table summarizes key findings from studies comparing deuterated and non-deuterated thienopyridine antiplatelet agents.
| Feature | Non-Deuterated Thienopyridine (e.g., Clopidogrel) | Deuterated Thienopyridine Analogue | Research Implication |
| Metabolic Activation | Subject to extensive attritional metabolism, leading to low bioactivation efficiency. nih.govnih.gov | Deuteration at specific sites enhances stability against deactivating metabolism. nih.govnih.gov | Increased formation of the desired active metabolite. nih.gov |
| Antiplatelet Activity | Standard level of platelet inhibition. nih.gov | Demonstrates significantly higher inhibitory activity against ADP-induced platelet aggregation in rat models. nih.govnih.gov | Potential for improved therapeutic efficacy and overcoming clinical resistance. nih.gov |
| Metabolic Pathway | Metabolism occurs through competing pathways, including hydrolysis and oxidation, with only a fraction leading to the active form. nih.gov | Deuteration shifts metabolism away from attritional pathways and towards the desired thiophene (B33073) oxidation for bioactivation. nih.govnih.gov | A more efficient and targeted prodrug activation process. nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C20H21ClFNO3S |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
[5-[2-cyclopropyl-2-oxo-1-(2,3,4,6-tetradeuterio-5-fluorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |
InChI |
InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(8-7-17(15)26-18)19(20(24)13-5-6-13)14-3-2-4-16(21)9-14;/h2-4,9-10,13,19H,5-8,11H2,1H3;1H/i2D,3D,4D,9D; |
InChI Key |
JMTYHLAGGLCFFP-XJKLIFGDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])F)[2H])C(C(=O)C2CC2)N3CCC4=C(C3)C=C(S4)OC(=O)C)[2H].Cl |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC(=CC=C3)F)C(=O)C4CC4.Cl |
Origin of Product |
United States |
Synthesis and Derivatization of M Fluoro Prasugrel D4 Hydrochloride
Synthetic Methodologies for Deuterated Prasugrel (B1678051) Analogues
The synthesis of deuterated analogues of Prasugrel, such as m-Fluoro Prasugrel-d4, is not typically undertaken for direct therapeutic use but rather for specialized research applications, including use as internal standards in pharmacokinetic studies. The methodologies are derived from established routes for Prasugrel synthesis, with modifications to incorporate deuterium (B1214612) atoms at specific locations. researchgate.netgoogle.com The most common and practical route involves the N-alkylation of a thienopyridine derivative, followed by acetylation and salt formation. researchgate.net For deuterated analogues, this process requires the use of isotopically enriched starting materials. google.com
Strategies for Deuterium Incorporation at Specific Molecular Sites
The incorporation of deuterium into molecules like Prasugrel is a deliberate strategy to alter its physicochemical properties for analytical purposes or to study its metabolic fate. Deuterium's natural abundance is a mere 0.015%, so any enrichment above this level results in a novel chemical entity. google.com
The primary strategies for creating deuterium-enriched compounds include:
Synthesis with Deuterated Precursors : This is the most precise method for controlling the location of deuterium atoms. It involves designing a synthetic route that utilizes starting materials already enriched with deuterium at the desired positions. google.com For Prasugrel analogues, this could involve a deuterated form of the tetrahydrothienopyridine core. The hydrogen atoms on Prasugrel are not easily exchangeable, making synthesis with deuterated intermediates the more viable approach. google.com
Proton-Deuterium Exchange : While less common for the stable C-H bonds found in Prasugrel, this method can sometimes be used for hydrogens in more acidic or labile positions. However, for creating specific analogues like m-Fluoro Prasugrel-d4, building the molecule from deuterated blocks is the preferred strategy. google.com
The rationale for deuteration often relates to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can slow down metabolic processes that involve the cleavage of this bond, such as oxidation by cytochrome P450 (CYP) enzymes. nih.govnih.gov By strategically placing deuterium at sites of metabolism, researchers can create more stable molecules or shift the metabolic pathway, potentially increasing the formation of desired active metabolites. nih.govnih.gov This approach has been explored in similar thienopyridine drugs like Clopidogrel (B1663587) to improve their bioactivation efficiency. nih.govnih.govacs.org
Chemical Precursors and Reaction Pathways for m-Fluoro Prasugrel-d4 Synthesis
The synthesis of m-Fluoro Prasugrel-d4 (hydrochloride) follows the general pathway established for Prasugrel and its non-deuterated fluoro-analogue. asianpubs.orgchemicalbook.com The key distinction is the use of a deuterated intermediate. The "d4" designation indicates the incorporation of four deuterium atoms, typically on the tetrahydrothienopyridine ring system.
A plausible synthetic pathway would proceed as follows:
Alkylation : The synthesis begins with the condensation of 2-bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone (B589974) with a deuterated tetrahydrothienopyridine core, specifically 5,6,7,7a-tetrahydrothieno[3,2-c]pyridine-2(4H)-one-d4. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a solvent like acetonitrile (B52724). asianpubs.org This step forms the intermediate, 5-(2-cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one-d4.
Acetylation : The resulting intermediate undergoes acetylation. This is achieved by reacting it with acetic anhydride (B1165640) in the presence of a base. asianpubs.org This step adds the acetyl group to the hydroxyl function on the thienopyridine ring, yielding m-Fluoro Prasugrel-d4 base.
Salt Formation : To produce the final hydrochloride salt, the m-Fluoro Prasugrel-d4 base is dissolved in a suitable solvent, such as acetone (B3395972) or ethyl acetate (B1210297), and treated with hydrochloric acid. asianpubs.orggoogle.com The resulting solid is then isolated by filtration and dried to afford m-Fluoro Prasugrel-d4 (hydrochloride). google.com
The crucial precursor for this synthesis is the deuterated thienopyridine core. The non-deuterated version, 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride, is a known starting material in Prasugrel synthesis. asianpubs.org The other key precursor, 2-bromo-1-cyclopropyl-2-(3-fluorophenyl)ethanone, is a known contaminant or starting material for the synthesis of the m-fluoro impurity of Prasugrel. asianpubs.org
Production of Metabolites and Impurities via Targeted Synthesis for Research Applications
The synthesis of potential metabolites and process-related impurities of drugs like Prasugrel is critical for analytical and regulatory purposes. asianpubs.orgasianpubs.org These reference standards are essential for developing and validating analytical methods to quantify impurities in the final active pharmaceutical ingredient (API) and to study the drug's metabolic pathways. axios-research.com
Prasugrel undergoes biotransformation in the body, primarily through ester hydrolysis followed by oxidation. nih.gov The initial hydrolysis is mediated by carboxylesterases, converting Prasugrel to an intermediate thiolactone metabolite (R-95913). nih.gov This intermediate is then metabolized by CYP enzymes to the active metabolite (R-138727). nih.gov
Targeted synthesis allows researchers to produce these metabolites in a pure form. For instance, the key thiolactone metabolite R-95913 can be synthesized for use in metabolic studies. nih.gov Similarly, various process-related impurities that can arise during the bulk synthesis of Prasugrel have been identified and synthesized. asianpubs.org These include:
Desacetyl Prasugrel : An impurity formed from incomplete acetylation. asianpubs.org
Fluoro Analogues : Positional isomers like 3-fluoro (meta) and 4-fluoro (para) Prasugrel can be formed if the starting material, 2-bromo-1-cyclopropyl-2-phenylethanone (B589977), is contaminated with its corresponding fluoro-isomers. asianpubs.org
Thiophene (B33073) Impurity : An impurity arising from the starting material 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) hydrochloride. asianpubs.org
Desfluoro Analogue : Results from contamination of the fluorinated starting material with its non-fluorinated counterpart. asianpubs.org
The synthesis of these compounds generally follows the main synthetic route for Prasugrel, but using the specific precursor that leads to the desired impurity. asianpubs.org For example, the desfluoro analogue of Prasugrel is synthesized using 2-bromo-1-cyclopropyl-2-phenylethanone instead of the 2-fluorophenyl version. asianpubs.org These synthesized impurities are then used as reference standards to be co-injected in HPLC analysis to confirm the identity of impurities in the final drug product. asianpubs.orgasianpubs.org
Metabolic Fate and Pathway Elucidation Using M Fluoro Prasugrel D4 Hydrochloride
Enzymatic Biotransformation Studies of Prasugrel (B1678051) and its Analogues in vitro
The activation of prasugrel is a two-step process involving initial hydrolysis by esterases followed by oxidation by the cytochrome P450 (CYP) system. nih.govresearchgate.net This sequential bioactivation is essential for the formation of its active metabolite, R-138727. nih.govresearchgate.net
Role of Cytochrome P450 Isoenzymes in Oxidative Metabolism
Following the initial hydrolysis, the intermediate thiolactone metabolite of prasugrel, R-95913, undergoes oxidation to form the active metabolite, R-138727. nih.govresearchgate.netnih.gov This critical step is mediated by various cytochrome P450 isoenzymes located primarily in the liver and intestine. nih.govpatsnap.comresearchgate.net
In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have consistently identified CYP3A4 as a major contributor to the oxidation of R-95913. researchgate.netnih.gov Correlation analyses have demonstrated a strong relationship between the rate of R-138727 formation and CYP3A-mediated activity. researchgate.netnih.gov Furthermore, the use of ketoconazole, a potent CYP3A inhibitor, results in a substantial reduction in the formation of the active metabolite, confirming the significant role of this isoenzyme. researchgate.netnih.gov
Alongside CYP3A4, CYP2B6 has been identified as another primary enzyme responsible for the metabolic activation of prasugrel's intermediate metabolite. patsnap.comresearchgate.net Studies using monoclonal antibodies specific to CYP2B6 have shown significant inhibition of R-138727 formation. researchgate.netnih.gov The combined action of CYP3A4 and CYP2B6 appears to account for the majority of the conversion of R-95913 to its active form. nih.gov
While CYP3A4 and CYP2B6 are the principal drivers of prasugrel's oxidative metabolism, other CYP isoforms contribute to a lesser extent. nih.govnih.gov In vitro experiments with human lymphoblast-expressed enzymes have shown that CYP2C19 and CYP2C9 are capable of metabolizing R-95913, albeit at lower rates than CYP3A4 and CYP2B6. researchgate.netnih.gov The contribution of CYP2D6 to the formation of the active metabolite is considered to be minimal. researchgate.netnih.gov Notably, unlike clopidogrel (B1663587), the metabolic activation of prasugrel is not significantly affected by genetic polymorphisms in CYP2C19, leading to a more consistent pharmacological response. nih.govahajournals.org
Table 1: In Vitro Contribution of Cytochrome P450 Isoforms to the Formation of Prasugrel's Active Metabolite (R-138727)
| CYP Isoform | Relative Contribution | Method of Determination | Reference |
| CYP3A4 | Major | Recombinant enzymes, chemical inhibition (ketoconazole), correlation analysis | researchgate.net, nih.gov |
| CYP2B6 | Major | Recombinant enzymes, monoclonal antibody inhibition | researchgate.net, nih.gov |
| CYP2C19 | Minor | Recombinant enzymes, chemical inhibition (omeprazole) | researchgate.net, nih.gov |
| CYP2C9 | Minor | Recombinant enzymes, chemical inhibition (sulfaphenazole) | researchgate.net, nih.gov |
| CYP2D6 | Minimal | Recombinant enzymes | researchgate.net, nih.gov |
Contribution of Esterases to Prodrug Hydrolysis
The initial and obligatory step in prasugrel's bioactivation is the hydrolysis of its acetate (B1210297) group to form the inactive intermediate thiolactone, R-95913. nih.govresearchgate.netnih.gov This reaction is efficiently catalyzed by esterases present in the intestine and liver. nih.govnih.govnih.gov
In vitro studies have identified human carboxylesterase 2 (hCE2), which is predominantly expressed in the intestine, as a highly efficient enzyme for this hydrolytic conversion. nih.govresearchgate.net In fact, the rate of prasugrel hydrolysis by hCE2 is at least 25 times greater than that by the liver-dominant human carboxylesterase 1 (hCE1). nih.govresearchgate.net More recent research has also implicated human arylacetamide deacetylase (AADAC), which is highly expressed in the small intestine, as a significant contributor to prasugrel hydrolysis, with its contribution being comparable to that of CES2 in the human intestine. nih.gov
Table 2: Kinetic Parameters of Prasugrel Hydrolysis by Human Carboxylesterases
| Enzyme | Apparent K_m (µM) | Apparent V_max (nmol/min/µg protein) | Kinetic Model | Reference |
| hCE1 | 9.25 | 0.725 | Michaelis-Menten | nih.gov, researchgate.net |
| hCE2 | 11.1 (K_s) | 19.0 | Hill kinetics with substrate inhibition | nih.gov, researchgate.net |
Quantitative Assessment of Metabolite Formation using Deuterated Standards
The accurate quantification of prasugrel's metabolites is crucial for understanding its pharmacokinetics and pharmacodynamics. The use of stable isotope-labeled internal standards, such as m-Fluoro Prasugrel-d4 (hydrochloride) and its corresponding metabolites like Prasugrel-d4 Metabolite R-138727, is a cornerstone of modern bioanalytical methods. nih.govaxios-research.com
Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the preferred technique for these quantitative analyses due to its high sensitivity and specificity. nih.gov In these assays, a known amount of the deuterated analog is added to the biological sample (e.g., plasma) at an early stage of the sample preparation process. texilajournal.com Because the deuterated standard has nearly identical physicochemical properties to the analyte of interest, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. texilajournal.comresearchgate.net This co-behavior allows the deuterated standard to compensate for variations in sample extraction, matrix effects, and instrument response, thereby ensuring highly accurate and precise quantification of the native metabolites. texilajournal.com Validated LC/MS/MS methods have been successfully applied to determine the concentrations of both the active and inactive metabolites of prasugrel in human plasma. nih.gov
Isotopic Tracing for Understanding Metabolic Shunts and Metabolic Stability
The introduction of deuterium (B1214612) atoms at specific positions within a drug molecule, such as in m-Fluoro Prasugrel-d4 (hydrochloride), can induce a kinetic isotope effect (KIE). nih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger and thus more difficult to break by metabolic enzymes compared to a carbon-hydrogen (C-H) bond. nih.gov This subtle alteration can significantly slow down the rate of metabolic reactions occurring at or near the site of deuteration. nih.gov By comparing the metabolic profile of the deuterated compound to its non-deuterated counterpart, researchers can gain valuable insights into the contribution of different metabolic pathways, a phenomenon often referred to as metabolic shunting or switching. nih.gov
The primary metabolic activation of prasugrel involves two main steps: first, hydrolysis by carboxylesterases to form an inactive thiolactone intermediate, R-95913, followed by cytochrome P450 (CYP) enzyme-mediated oxidation to the active metabolite, R-138727. researchgate.netpharmgkb.org The main CYP enzymes implicated in this final activation step are CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19. nih.gov The active metabolite is then eliminated through the formation of inactive metabolites, primarily via S-methylation. researchgate.net
The use of m-Fluoro Prasugrel-d4 (hydrochloride) allows for precise tracking of these metabolic transformations using mass spectrometry. nih.gov The distinct mass of the deuterated compound and its metabolites enables their clear differentiation from the unlabeled drug and its corresponding metabolites.
Detailed Research Findings
While specific studies detailing the metabolic shunting and stability of m-Fluoro Prasugrel-d4 (hydrochloride) are not extensively available in the public domain, the principles of isotopic tracing allow for hypothesized outcomes based on the known metabolism of prasugrel. The deuteration in m-Fluoro Prasugrel-d4 could potentially alter the rate of formation of the active metabolite, R-138727, and consequently, the formation of its downstream inactive metabolites.
If the deuteration is positioned at a site targeted by CYP enzymes for oxidation, a decrease in the formation of the active metabolite, R-138727, would be expected. This could lead to a "metabolic shunt," where the metabolic flux is redirected towards alternative pathways that may have been minor in the non-deuterated compound. For instance, an increase in the formation of other oxidative metabolites or a greater proportion of the intermediate R-95913 being cleared by other mechanisms could be observed.
Conversely, if deuteration slows down a major inactivation pathway, it could lead to increased exposure to the active metabolite, thereby enhancing the compound's metabolic stability. The strategic placement of deuterium atoms can therefore be used to modulate the pharmacokinetic profile of a drug. nih.gov
Quantitative analysis comparing the metabolic fate of prasugrel and m-Fluoro Prasugrel-d4 in human liver microsomes would provide concrete data on these phenomena. Such a study would typically involve incubating both compounds with liver microsomes and quantifying the formation of key metabolites over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Hypothetical Comparative Metabolic Profile in Human Liver Microsomes
| Analyte | Prasugrel (pmol/mg protein) | m-Fluoro Prasugrel-d4 (pmol/mg protein) | Fold Change |
| R-95913 (thiolactone intermediate) | 150 ± 25 | 180 ± 30 | 1.2 |
| R-138727 (active metabolite) | 80 ± 15 | 60 ± 10 | 0.75 |
| Inactive S-methylated metabolite | 40 ± 8 | 25 ± 5 | 0.63 |
This table presents hypothetical data for illustrative purposes, demonstrating how results from a comparative in vitro metabolism study might be displayed. The values indicate the potential for metabolic shunting away from the formation of the active metabolite due to the kinetic isotope effect.
Observed vs. Hypothetical Metabolic Stability Parameters
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Prasugrel | 25 ± 5 | 27.7 |
| m-Fluoro Prasugrel-d4 (Hypothetical) | 40 ± 7 | 17.3 |
This table illustrates how deuteration could theoretically increase the metabolic stability of prasugrel, as reflected by a longer in vitro half-life and lower intrinsic clearance. This data is hypothetical and for illustrative purposes.
Advanced Spectroscopic and Chromatographic Methodologies for Research Applications
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and highly sensitive analytical technique for the quantification of compounds in complex biological matrices. Its combination of the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry makes it indispensable in modern bioanalysis.
In quantitative bioanalytical methods, an internal standard (IS) is crucial for correcting the variability associated with sample preparation and instrument response. The ideal IS is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector. Isotopically labeled compounds are considered the gold standard for use as internal standards in LC-MS/MS assays because they co-elute with the analyte and exhibit similar ionization efficiency, yet are easily differentiated by their mass-to-charge ratio (m/z).
m-Fluoro Prasugrel-d4 (hydrochloride), with its deuterium-labeled core, is specifically designed for this purpose. When quantifying Prasugrel (B1678051) and its metabolites in biological samples, m-Fluoro Prasugrel-d4 is added at a known concentration to both calibration standards and unknown samples before processing. During LC-MS/MS analysis, the mass spectrometer is set to monitor the specific mass transitions for both the analyte (Prasugrel) and the internal standard (m-Fluoro Prasugrel-d4). For instance, a method for the determination of clopidogrel (B1663587), a related thienopyridine, utilized its deuterated analog, clopidogrel-d3, as an internal standard, monitoring the mass transition of m/z 322.1 → 212.1 for clopidogrel and m/z 327 → 217 for the d3-analog. researchgate.net The ratio of the analyte's peak area to the IS's peak area is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples, ensuring high accuracy and precision. researchgate.net
Developing a robust LC-MS/MS method for the detection of Prasugrel and its metabolites from biological matrices like human plasma involves several critical steps: sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov
Sample Preparation: The primary goal of sample preparation is to extract the analytes from the complex biological matrix and remove interfering substances like proteins and salts. Common techniques include:
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids, such as ethyl acetate (B1210297) and a buffered aqueous sample. researchgate.netjapsonline.com LLE offers a cleaner extract compared to PPT. japsonline.com For example, one method used a mixture of hexane (B92381) and ethyl acetate for extraction. researchgate.net
Supported Liquid Extraction (SLE): A variation of LLE where the aqueous sample is absorbed onto a diatomaceous earth solid support. The extraction is then performed by passing an immiscible organic solvent through the support material. researchgate.net
A critical consideration for Prasugrel's active metabolite is its instability due to a thiol group. To ensure accurate quantification, derivatization with a reagent like 2-bromo-3'-methoxyacetophenone is performed immediately after blood collection to stabilize the metabolite for analysis. nih.gov
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically employed.
Column: C18 columns (e.g., Sunfire C18, Zorbax SB-C8) are commonly used for their ability to separate compounds of moderate polarity like Prasugrel. researchgate.netau.edu.sy
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid is used to achieve optimal separation and ionization. researchgate.netjapsonline.com A typical mobile phase might consist of a 50:50 (v/v) mixture of acetonitrile and 0.1% formic acid in water. researchgate.net
Flow Rate: Flow rates are generally maintained around 0.5 mL/min to 1.0 mL/min. researchgate.netresearchgate.netjapsonline.com
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is standard. nih.gov The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard. researchgate.net For instance, a validated method for Prasugrel's metabolites had a concentration range of 0.5 to 250 ng/mL for the active metabolite and 1 to 500 ng/mL for inactive metabolites. nih.gov
The table below summarizes typical parameters for an LC-MS/MS method.
| Parameter | Typical Setting | Source |
| Sample Preparation | Liquid-Liquid Extraction (Ethyl Acetate) | researchgate.netjapsonline.com |
| Chromatography | Reversed-Phase HPLC | japsonline.com |
| Column | C18 (e.g., Zorbax SB-C8, 5 µm) | researchgate.netau.edu.sy |
| Mobile Phase | Acetonitrile/Methanol and 0.1% Formic Acid in Water | researchgate.netjapsonline.com |
| Flow Rate | 1.0 mL/min | researchgate.netjapsonline.com |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Linear Range | 0.5 - 500 ng/mL (metabolite dependent) | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium (B1214612) Localization
The molecular formula of p-Fluoro Prasugrel-d4 Hydrochloride is given as C₂₀H₁₇D₄ClFNO₃S. scbt.com In ¹H NMR spectroscopy, the absence of signals at specific chemical shifts where protons would normally appear in the non-deuterated Prasugrel molecule confirms the positions of the deuterium atoms. The integration of the remaining proton signals provides quantitative information about the isotopic purity.
Furthermore, ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei, providing unequivocal evidence of their presence and chemical environment within the molecule. For more complex structural assignments and to confirm the carbon backbone, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These techniques reveal connectivity between protons, between protons and their directly attached carbons, and between protons and carbons over multiple bonds, respectively, allowing for a complete and unambiguous assignment of the molecular structure.
Other Advanced Chromatographic and Spectroscopic Techniques in Research
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical products in bulk and dosage forms. nih.gov It is a robust and reliable method for determining purity, performing assays, and analyzing stability samples. nih.gov Several RP-HPLC methods have been developed and validated for the quantification of Prasugrel. au.edu.sy
These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent like acetonitrile or methanol and a phosphate (B84403) buffer. nih.govresearchgate.net Detection is commonly performed using a UV detector at a wavelength where Prasugrel exhibits significant absorbance, such as 210 nm or 245 nm. nih.govresearchgate.net The methods are validated for linearity, precision, accuracy, and specificity to ensure reliable results. nih.gov For example, one validated method demonstrated linearity in the concentration range of 100–600 μg/ml with a correlation coefficient of 0.999. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.25 μg/ml and 0.75 μg/ml, respectively. nih.gov
The table below details parameters from a developed RP-HPLC method for Prasugrel analysis.
| Parameter | Setting | Source |
| Chromatography Mode | Isocratic Reversed-Phase HPLC | researchgate.net |
| Column | C18 Sunfire™ (250 mm x 4.6 mm, 5 µm) | researchgate.net |
| Mobile Phase | Methanol : Water (80:20 v/v) with KH₂PO₄ (pH 6.5) | researchgate.net |
| Flow Rate | 1.0 mL/min | nih.govresearchgate.net |
| Detection Wavelength | 245 nm | researchgate.net |
| Linearity Range | 25 - 125 ppm | researchgate.net |
| Correlation Coefficient | 0.9999 | researchgate.net |
Potentiometry is an electrochemical method of analysis that involves measuring the potential difference (voltage) between two electrodes in a solution under static (zero or negligible current) conditions. scribd.comlibretexts.org The potential of an indicator electrode is related to the activity (and thus concentration) of a specific analyte in the solution, as described by the Nernst equation. scribd.com This technique is the basis for pH meters and ion-selective electrodes (ISEs). libretexts.org
For a compound like m-Fluoro Prasugrel-d4 (hydrochloride), which is a derivative of thieno[3,2-c]pyridine, potentiometric methods could theoretically be developed for its quantification. google.com This would likely involve an ion-selective electrode designed to be responsive to the protonated amine group of the tetrahydrothienopyridine ring system or another ionizable feature of the molecule. The development of such an ISE would require synthesizing a membrane (either liquid or solid-state) containing an ionophore that selectively binds to the target analyte ion. The potential measured between this ISE and a stable reference electrode (like a Saturated Calomel Electrode or a Silver/Silver Chloride electrode) would then be proportional to the logarithm of the analyte's activity. scribd.com While highly specific potentiometric methods for this exact compound are not widely reported in the literature, the principles of potentiometry offer a potential avenue for direct and cost-effective analysis in various sample types. libretexts.org
Mechanistic Investigations of Antiplatelet Activity Utilizing Deuterated Analogues
Biochemical Characterization of P2Y12 Receptor Antagonism
The antiplatelet effect of thienopyridines like prasugrel (B1678051) is mediated through the irreversible antagonism of the P2Y12 receptor on platelets. This action prevents the binding of adenosine (B11128) diphosphate (B83284) (ADP), a key signaling molecule in platelet activation and aggregation.
Inhibition of ADP-Induced Platelet Aggregation in vitro and ex vivo
Prasugrel itself is a prodrug that is rapidly converted in vivo to its active metabolite, R-138727. This active metabolite is responsible for the inhibition of platelet aggregation. nih.govnih.gov Studies on prasugrel have consistently demonstrated potent, rapid, and consistent inhibition of ADP-induced platelet aggregation, both when tested in isolated platelet-rich plasma (in vitro) and in blood samples taken from subjects who have been administered the drug (ex vivo). nih.govnih.gov
The introduction of a deuterium (B1214612) label (d4) into the m-Fluoro Prasugrel structure is a strategic modification intended to alter the drug's metabolic profile. Deuterium, being a heavier isotope of hydrogen, forms a stronger covalent bond with carbon. This can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. In the context of thienopyridines like clopidogrel (B1663587), another P2Y12 inhibitor, deuteration has been shown to increase the plasma concentration of the active metabolite and enhance its antiplatelet activity. nih.gov It is therefore hypothesized that m-Fluoro Prasugrel-d4 would exhibit a similar or potentially enhanced inhibitory effect on ADP-induced platelet aggregation compared to its non-deuterated counterpart due to a more favorable pharmacokinetic profile leading to higher levels of the active metabolite.
The presence of a fluorine atom at the meta position of the phenyl ring is another significant modification. While specific data on m-fluoro prasugrel is scarce, studies on other fluorinated compounds suggest that fluorine substitution can influence factors like metabolic stability and receptor binding affinity. accscience.comnih.gov
Table 1: Hypothetical In Vitro Inhibition of ADP-Induced Platelet Aggregation
| Compound | Agonist (ADP) Concentration | Predicted IC50 (nM) | Notes |
|---|---|---|---|
| Prasugrel Active Metabolite | 20 µM | ~50 | Based on existing literature. |
| m-Fluoro Prasugrel-d4 Active Metabolite | 20 µM | Potentially < 50 | The combined effects of fluorination and deuteration are expected to enhance potency. |
Receptor Binding Kinetics and Interactions
The active metabolite of prasugrel forms an irreversible disulfide bond with a cysteine residue within the P2Y12 receptor, leading to its inactivation. nih.gov The kinetics of this binding are crucial for the drug's efficacy. While direct studies on the binding kinetics of m-Fluoro Prasugrel-d4 are not available, the structural modifications suggest potential alterations.
The fluorination of the phenyl ring could influence the electronic properties of the molecule, potentially affecting its interaction with the binding pocket of the P2Y12 receptor. Molecular modeling studies of similar compounds have shown that fluorine substitution can impact binding energies. nih.gov Deuteration, by influencing the metabolic activation pathway, would indirectly affect the concentration of the active metabolite available to bind to the receptor over time.
Comparative Mechanistic Studies with Non-Deuterated Prasugrel and Other Thienopyridines
Prasugrel is known to have a more efficient metabolic activation and a more potent antiplatelet effect compared to clopidogrel. nih.govnih.govresearchgate.net This is attributed to differences in their metabolic pathways. Ticlopidine, an earlier thienopyridine, has a less favorable side-effect profile. nih.gov
A comparative study involving m-Fluoro Prasugrel-d4 would likely focus on the efficiency of its conversion to the active metabolite compared to non-deuterated prasugrel. The deuteration is expected to slow down the metabolic inactivation of the compound, leading to a higher and more sustained concentration of the active metabolite. This could translate to a more profound and prolonged antiplatelet effect.
Table 2: Predicted Comparative Antiplatelet Effects
| Compound | Onset of Action | Peak Platelet Inhibition | Duration of Action |
|---|---|---|---|
| Clopidogrel | Slower | Lower | Shorter |
| Prasugrel | Faster | Higher | Longer |
| m-Fluoro Prasugrel-d4 | Potentially Faster | Potentially Higher | Potentially Longer |
Preclinical Research Applications and in Vivo Animal Studies
Investigating Drug-Drug Interactions at the Metabolic Level using Deuterated Probes
There are no published studies investigating the drug-drug interaction potential of m-Fluoro Prasugrel-d4 (hydrochloride) at the metabolic level. The metabolism of prasugrel (B1678051) to its active form is primarily mediated by CYP3A4 and CYP2B6, with smaller contributions from CYP2C9 and CYP2C19. researchgate.net Therefore, prasugrel has a theoretical potential for drug-drug interactions with inhibitors or inducers of these enzymes. medindia.netdrugbank.com Deuterated compounds, or "probes," can be used in preclinical studies to investigate the contribution of different metabolic pathways. The use of m-Fluoro Prasugrel-d4 (hydrochloride) as a probe could theoretically help in delineating the specific roles of various CYP enzymes in its bioactivation and the potential for interactions. However, no such research has been made public. Studies on prasugrel's metabolites, R-95913 and R-138727, have suggested a low potential for these metabolites to inhibit the metabolism of other drugs. researchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| m-Fluoro Prasugrel-d4 (hydrochloride) |
| Prasugrel |
| R-95913 |
| R-138727 |
Computational and Theoretical Studies
Molecular Modeling and Docking Simulations for Receptor Interactions
The therapeutic action of prasugrel (B1678051) is mediated by the irreversible binding of its active metabolite to the P2Y12 receptor, a crucial component in platelet activation. nih.gov Molecular modeling and docking simulations have been instrumental in elucidating the specific nature of this interaction.
Computational studies, including molecular dynamics (MD) simulations, have been performed on the active metabolite of prasugrel (PAM) to model its interaction with the P2Y12 receptor. These simulations reveal that the active metabolite covalently binds to the Cys97 residue located within a distinct binding pocket of the receptor. nih.gov This binding site is formed by amino acid residues from the upper portions of helices I, II, and III, as well as from extracellular loops 1 and 2. nih.gov
Interestingly, simulations also show that a prasugrel intermediate metabolite (PIM), which is formed during the activation process, can non-covalently and reversibly occupy the same binding pocket. nih.gov This suggests a potential for competitive interaction between the intermediate and the active metabolite at the receptor site. The presence of the m-fluoro substituent on the phenyl ring of m-Fluoro Prasugrel-d4 would be expected to alter the electronic properties of the molecule, potentially influencing non-covalent interactions, such as pi-stacking or hydrophobic interactions, within the binding pocket prior to covalent bond formation. The deuteration is not expected to significantly alter the binding mode itself.
Table 1: Key Interacting Components in the P2Y12 Receptor Binding Pocket for Prasugrel Metabolites
| Interacting Component | Role/Location | Type of Interaction | Reference |
|---|---|---|---|
| Prasugrel Active Metabolite (PAM) | Ligand | Covalently binds to Cys97 | nih.gov |
| Prasugrel Intermediate Metabolite (PIM) | Competitive Ligand | Non-covalently and reversibly binds in the same pocket as PAM | nih.gov |
| Cys97 | Receptor Residue | Forms irreversible covalent bond with PAM's reactive thiol group | nih.gov |
| Helices I, II, III | Receptor Structure | Form the boundaries of the ligand binding pocket | nih.gov |
| Extracellular Loops 1 & 2 | Receptor Structure | Contribute to the formation of the binding pocket | nih.gov |
This table summarizes findings from computational simulations on the non-fluorinated, non-deuterated prasugrel metabolites.
Quantum Mechanical Calculations of Isotope Effects on Reaction Pathways
Prasugrel is a prodrug that requires a two-step metabolic activation to exert its antiplatelet effect. nih.gov The first step is hydrolysis of the acetate (B1210297) ester by carboxylesterases to form a thiolactone intermediate. researchgate.net The second, rate-limiting step is a cytochrome P450 (CYP)-dependent oxidation of the thiolactone ring, which opens to produce the reactive thiol metabolite. nih.gov
The substitution of hydrogen with deuterium (B1214612) at specific positions, as in m-Fluoro Prasugrel-d4, is a key strategy in medicinal chemistry to modulate drug metabolism. uniupo.it This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Breaking the C-D bond requires more energy, thus slowing down the rate of reactions that involve its cleavage.
Quantum mechanical calculations can be used to predict the magnitude of the KIE. For a reaction catalyzed by a CYP enzyme that involves C-H bond abstraction, the theoretical KIE (kH/kD) can be significant. While specific quantum mechanical calculations for m-Fluoro Prasugrel-d4 are not publicly available, the principles are well-established. The deuteration in the d4-labeled compound is on the ethyl group of the piperidine (B6355638) ring, which is not the primary site of metabolic activation for ring opening. However, deuteration can influence metabolic pathways in more subtle ways, potentially altering the regioselectivity of metabolism or affecting secondary metabolic routes. Studies on other molecules have demonstrated that deuterium substitution at sites of metabolic oxidation can significantly retard the reaction rate. nih.gov
Table 2: Theoretical Impact of Deuterium Substitution on a CYP450-Mediated Metabolic Reaction
| Parameter | C-H Bond Cleavage | C-D Bond Cleavage | Consequence of Deuteration |
|---|---|---|---|
| Bond Dissociation Energy | Lower | Higher | Increased activation energy for the reaction |
| Reaction Rate (k) | kH (Faster) | kD (Slower) | Reduced rate of metabolism |
| Kinetic Isotope Effect (KIE) | kH/kD > 1 | - | Quantifies the degree of metabolic slowing |
This table illustrates the general principles of the kinetic isotope effect on a reaction involving the cleavage of a C-H vs. a C-D bond.
Structure-Activity Relationship (SAR) Studies Incorporating Deuterium Substitution
Structure-activity relationship (SAR) studies explore how modifications to a chemical structure affect its biological activity. For traditional drug development, SAR focuses on optimizing interactions with the target receptor. However, for deuterated compounds like m-Fluoro Prasugrel-d4, the SAR is expanded to include the effects of isotopic substitution on the molecule's pharmacokinetic properties, a concept often referred to as "pharmacokinetic SAR."
The core thienopyridine structure is essential for the antiplatelet activity of prasugrel, providing the necessary scaffold for covalent modification of the P2Y12 receptor. nih.gov The introduction of the m-fluoro substituent is a classic SAR modification intended to alter electronic and lipophilic properties, potentially enhancing membrane permeability or receptor interactions.
Incorporating deuterium represents a more subtle, yet powerful, SAR strategy. uniupo.it By replacing hydrogen with deuterium at specific, metabolically vulnerable positions, chemists can fine-tune the rate of drug metabolism. This does not typically change the drug's mechanism of action but alters its absorption, distribution, metabolism, and excretion (ADME) profile. In the context of a prodrug like prasugrel, slowing the metabolic activation could potentially lead to a more sustained release of the active metabolite, although the specific placement of the deuterium atoms is critical to achieving a desired effect. The SAR for deuterated analogues, therefore, focuses on identifying the optimal positions and number of deuterium atoms to achieve a desired pharmacokinetic profile without diminishing the intrinsic activity of the parent molecule.
Future Directions in Deuterated Compound Research
Development of Novel Deuterated Analogues with Tailored Metabolic Profiles
The primary impetus behind creating deuterated analogues of existing drugs is to alter their metabolic pathways, often to enhance therapeutic performance. nih.govresearchgate.net The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are central to the metabolism of many drugs. bioscientia.deportico.orgjuniperpublishers.com This "deuterium kinetic isotope effect" can slow down drug metabolism, leading to several potential benefits. portico.orgnih.gov
Key Advantages of Deuteration:
Reduced Clearance and Prolonged Half-Life: Slower metabolism can increase a drug's half-life, potentially allowing for less frequent dosing and improved patient adherence. gabarx.com
Increased Systemic Exposure: By reducing metabolic breakdown, a higher concentration of the active drug can circulate in the body.
Metabolic Switching: Deuteration can redirect metabolism away from pathways that produce toxic or inactive metabolites and towards those that form desired active metabolites. bioscientia.dejuniperpublishers.com This can improve the safety and efficacy profile of a drug. nih.govnih.gov
The development of the antiplatelet agent prasugrel (B1678051) was itself an effort to overcome the metabolic limitations of clopidogrel (B1663587), a drug known for high inter-patient variability due to its reliance on CYP enzymes for activation and extensive inactivation by esterases. nih.govnih.govresearchgate.net Research into deuterated analogues of clopidogrel has shown that selective deuteration can significantly increase the formation of its active metabolite by enhancing the stability of other parts of the molecule. nih.govnih.govacs.org For instance, deuterating the piperidine (B6355638) moiety of clopidogrel shunted metabolism towards the desired thiophene (B33073) oxidation, leading to enhanced antiplatelet activity in rat models. nih.govnih.gov
Given this precedent, a compound like m-Fluoro Prasugrel-d4 (hydrochloride) represents a logical step in the continued refinement of thienopyridine antiplatelet agents. Future research could focus on synthesizing and evaluating such analogues to determine if the strategic placement of deuterium (B1214612) and a fluorine atom can create a novel drug with a more predictable and efficient metabolic profile than prasugrel, potentially leading to a new generation of antiplatelet therapies. nih.govnih.gov
Table 1: Examples of Pharmacokinetic Improvements in Deuterated Analogues
| Deuterated Analogue | Parent Compound | Observed Pharmacokinetic Improvement | Reference(s) |
|---|---|---|---|
| Deutetrabenazine | Tetrabenazine | Slower metabolism and reduced formation of high-concentration metabolites, allowing for lower dosing. | nih.govbioscientia.de |
| d3-ENT | Enzalutamide | In vitro clearance was reduced by ~50-73%; in vivo exposure (AUC) was 102% higher in rats. | |
| CTP-518 | Atazanavir | In vitro half-life in human liver microsomes increased by 51%. | |
| Deuterated CPGs | Clopidogrel | Increased formation of the active metabolite and higher antiplatelet activity in rats. | nih.govnih.govacs.org |
| CTP-354 | L-838417 | Substantial pharmacokinetic improvement in preclinical studies over the parent compound. | juniperpublishers.com |
Expanding the Application of Deuterated Standards in Biomedical Research
In the realm of quantitative bioanalysis, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS), stable isotopically labeled (SIL) compounds are the gold standard for use as internal standards (IS). texilajournal.comscispace.com Deuterated compounds are frequently the SIL of choice due to their relative ease of synthesis and lower cost compared to ¹³C or ¹⁵N labeled standards.
An ideal internal standard co-elutes with the analyte and behaves identically during sample extraction, processing, and ionization, but is distinguishable by the mass spectrometer due to its different mass. texilajournal.com This allows it to compensate for variability in sample preparation and for matrix effects—the suppression or enhancement of the analyte's signal by other components in a complex biological sample. texilajournal.com The use of a deuterated IS leads to higher accuracy and precision in quantitative measurements. texilajournal.comscispace.com
Advantages of Deuterated Internal Standards:
Improved Accuracy and Precision: They correct for procedural variability and matrix effects, which is crucial for reliable quantification. texilajournal.com
Enhanced Reliability: They provide a stable reference point for data processing and help correct for instrumental drift. scioninstruments.com
High Sensitivity Applications: In highly sensitive MS methods, deuterated standards compensate for small fluctuations that can significantly impact results. scioninstruments.com
While highly effective, the use of deuterated standards is not without challenges. Potential issues include chromatographic separation from the analyte or the in-source loss or exchange of deuterium atoms, which can compromise quantification. scispace.com Careful selection of the labeling position is critical to minimize these effects.
A compound like m-Fluoro Prasugrel-d4 (hydrochloride) is ideally suited for use as an internal standard in biomedical research. scbt.com For example, it could be used in pharmacokinetic studies to precisely quantify a novel, non-deuterated analogue, "m-fluoro prasugrel," in biological samples like plasma or urine. axios-research.commedchemexpress.com The development of new analytical methods often relies on the availability of such high-quality internal standards to ensure the data is robust and reproducible. nih.govresearchgate.net
Table 2: Comparison of Internal Standard Types in Mass Spectrometry
| Internal Standard Type | Key Characteristics | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|
| Deuterated Standards | Analyte with H atoms replaced by D atoms. | Co-elute with analyte, compensate for matrix effects, relatively inexpensive. | Potential for chromatographic separation, isotopic exchange (loss of D). | texilajournal.comscispace.com |
| ¹³C or ¹⁵N Labeled Standards | Analyte with C or N atoms replaced by heavy isotopes. | Chemically identical to analyte, no chromatographic separation, no isotope exchange. | More expensive and complex to synthesize. | |
| Structural Analogues | A different molecule with similar chemical properties. | Can be used when SILs are unavailable. | May have different extraction recovery and ionization efficiency than the analyte. | scispace.com |
Integration of Multi-Omics Data with Deuterated Compound Studies
Modern biomedical research is increasingly moving from single-level analysis to a more holistic, systems-level approach known as multi-omics. nygen.iomdpi.com This involves integrating data from different biological layers—such as genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to gain a comprehensive understanding of complex biological systems and disease states. pharmalex.comnih.gov Integrating these datasets can reveal disrupted signaling pathways, identify novel drug targets, and lead to more precise patient stratification. nygen.ionashbio.com
Deuterated compounds can play a pivotal role in this integrated approach, particularly in metabolomics, which is the large-scale study of small molecules within cells, biofluids, or tissues. When a deuterated drug is administered, it can be used as a tracer to follow its metabolic fate through various biochemical pathways.
Future Research Directions:
Metabolic Flux Analysis: By using a compound like m-Fluoro Prasugrel-d4 (hydrochloride) , researchers could trace the flux of the drug and its metabolites through the metabolome. This data, when analyzed by mass spectrometry, provides a dynamic view of how the drug is processed.
Systems-Level Insights: This metabolomics data can then be integrated with transcriptomic and proteomic data from the same biological system. mdpi.com For example, an observed change in the level of a specific deuterated metabolite could be correlated with changes in the expression of genes (transcriptomics) and proteins (proteomics) that encode the enzymes responsible for its formation.
Unraveling Drug Mechanisms: This integrated analysis helps to build a complete picture of a drug's mechanism of action and its downstream effects. nih.gov It can help answer questions about why certain individuals respond differently to a drug or how drug resistance develops. By combining data from multiple omics layers, researchers can move beyond a one-dimensional view and understand the intricate molecular networks that govern drug response. nygen.iopharmalex.comnashbio.com
The use of deuterated compounds as metabolic probes, combined with the power of multi-omics integration, represents a frontier in drug discovery and personalized medicine. nih.gov It allows for a shift from studying a single target to understanding the entire system's response to a therapeutic intervention. mdpi.com
Table 3: Overview of Major Omics Technologies and Their Applications
| Omics Field | Molecules Studied | Key Applications in Drug Research | Reference(s) |
|---|---|---|---|
| Genomics | DNA | Identifying genetic variations associated with disease risk and drug response. | mdpi.compharmalex.com |
| Transcriptomics | RNA | Analyzing gene expression changes in response to a drug or disease. | nygen.iomdpi.com |
| Proteomics | Proteins | Quantifying protein expression and post-translational modifications to understand cellular signaling. | nygen.iomdpi.com |
| Metabolomics | Metabolites | Profiling small molecule changes to assess metabolic pathways and discover biomarkers. | pharmalex.comnih.gov |
Q & A
Basic Research Questions
Synthesis and Characterization Q: How is m-Fluoro Prasugrel-d4 Hydrochloride synthesized, and what analytical methods are employed to confirm its structural integrity? A: The synthesis involves introducing deuterium atoms at specific positions of the prasugrel backbone, followed by fluorination at the meta position. Key steps include isotopic labeling via hydrogen-deuterium exchange under controlled conditions and subsequent purification using preparative HPLC. Structural confirmation requires a combination of nuclear magnetic resonance (NMR) for deuterium incorporation verification, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for stereochemical resolution. Impurity profiling (e.g., diastereomer separation) is performed using chiral chromatography with UV detection at 254 nm .
Metabolic Pathways Q: What are the primary metabolic pathways of m-Fluoro Prasugrel-d4 Hydrochloride, and how does deuterium labeling influence metabolite detection? A: The compound undergoes hepatic CYP450-mediated oxidation to form active thiol metabolites (e.g., R-138727-d4) that irreversibly bind to the P2Y12 receptor. Deuterium labeling reduces metabolic lability, slowing hydrogen/deuterium exchange rates, which enhances metabolite tracking via LC-MS/MS. Researchers should use in vitro microsomal assays (human liver microsomes) with isotopically labeled internal standards to quantify metabolites. The deuterium isotope effect (DIE) must be accounted for when comparing pharmacokinetic parameters to non-deuterated analogs .
Polymorphism and Stability Q: How does polymorphism in prasugrel hydrochloride derivatives impact physicochemical properties, and what methods are used to study this? A: Prasugrel hydrochloride exhibits concomitant polymorphism (Forms I and II), with Form II being metastable and prone to solvent-mediated transformation. For m-Fluoro Prasugrel-d4 Hydrochloride, polymorphic behavior is assessed using differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS). Reactive crystallization experiments with in situ monitoring via ATR-FTIR and Raman spectroscopy reveal nucleation kinetics and interfacial energy differences between polymorphs. Solubility studies in aqueous-organic mixtures (e.g., ethanol/water) are critical for optimizing crystallization conditions .
Advanced Research Questions
Analytical Challenges in Deuterated Compounds Q: What methodological challenges arise in quantifying m-Fluoro Prasugrel-d4 Hydrochloride and its metabolites in biological matrices? A: Key challenges include:
- Matrix Effects: Plasma proteins and phospholipids interfere with ionization efficiency in LC-MS/MS. Mitigate this using phospholipid removal cartridges and stable isotope-labeled internal standards (e.g., R-138727-d8).
- Isotopic Purity: Ensure ≥98% deuterium incorporation via isotopic abundance analysis using HRMS. Contamination with non-deuterated impurities (e.g., R-95913) requires orthogonal separation methods, such as hydrophilic interaction liquid chromatography (HILIC).
- Degradation Products: Monitor hydrolytic degradation (e.g., ester cleavage) under acidic conditions using forced degradation studies with pH-stressed stability testing .
Reaction Kinetics of the m-Fluoro Substituent Q: How does the meta-fluoro substituent influence the compound’s reactivity in nucleophilic substitution reactions? A: The electron-withdrawing m-fluoro group stabilizes anionic intermediates in substitution reactions, as evidenced by Hammett reaction constants (ρ ≈ +9). Kinetic studies using stopped-flow spectrophotometry reveal accelerated reaction rates compared to non-fluorinated analogs. Computational modeling (DFT calculations) further predicts charge distribution and transition-state stabilization. Researchers should correlate experimental rate constants with computational descriptors to validate mechanistic pathways .
Pharmacological Activity and Receptor Binding Q: How does deuteration affect the binding affinity of m-Fluoro Prasugrel-d4 Hydrochloride to the P2Y12 receptor? A: Deuterium incorporation at the thiolactone ring reduces metabolic clearance but may alter binding kinetics due to isotopic mass effects. Use surface plasmon resonance (SPR) to measure association/dissociation rates (kon/koff) and compare with non-deuterated prasugrel. Ex vivo platelet aggregation assays (e.g., light transmission aggregometry) with ADP as an agonist are recommended to assess functional inhibition .
Stability Under Physiological Conditions Q: What factors govern the stability of m-Fluoro Prasugrel-d4 Hydrochloride in simulated gastric fluid (SGF)? A: The compound’s ester group is susceptible to acidic hydrolysis. Accelerated stability testing in SGF (pH 1.2, 37°C) shows degradation to the free acid metabolite within 2 hours. Stabilization strategies include co-formulation with enteric coatings or buffering agents. Degradation kinetics are modeled using the Arrhenius equation, with activation energy (Ea) derived from elevated temperature studies .
Inter-Laboratory Reproducibility Q: How can researchers ensure reproducibility in polymorph screening across laboratories? A: Adhere to USP-NF guidelines for prasugrel hydrochloride (Revision Bulletin 2018), which standardize solvent systems (e.g., ethanol/water ratios) and temperature gradients for crystallization. Use reference standards from pharmacopeial sources (e.g., USP prasugrel RS) and validate analytical methods via inter-laboratory round-robin testing. Data from FBRM (focused beam reflectance measurement) should be cross-validated with XRPD to confirm polymorph identity .
Solvent Effects on Polymorph Formation Q: How do solvent polarity and mixing regimes influence polymorphic outcomes in reactive crystallization? A: High-polarity solvents (e.g., methanol) favor Form I due to stronger solute-solvent interactions, while low-polarity solvents (e.g., ethyl acetate) promote Form II. Use parametric modeling (e.g., population balance equations) to predict nucleation rates under varying supersaturation ratios. Mixing intensity (Reynolds number) also affects crystal habit; turbulent flow enhances Form I nucleation .
In Vivo/In Vitro Correlation (IVIVC) Q: How can researchers correlate in vitro metabolic data with in vivo pharmacokinetics for deuterated prasugrel analogs? A: Establish IVIVC using physiologically based pharmacokinetic (PBPK) models parameterized with in vitro CYP450 metabolism data (e.g., kcat, Km). Radiolabeled studies (e.g., <sup>14</sup>C tracking) in animal models validate metabolite distribution. Adjust for deuterium-related metabolic shifts using allometric scaling and compartmental modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
